Bx 471

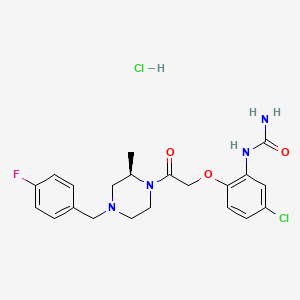

Description

a CC chemokine receptor-1 antagonist; structure in first source

Structure

3D Structure of Parent

Properties

IUPAC Name |

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCNQBAWUHKLS-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183019 | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288262-96-4 | |

| Record name | BX 471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BX-471 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bx 471 in Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bx 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). By elucidating its role in leukocyte trafficking, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development for inflammatory and autoimmune diseases.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist of CCR1, a key receptor in the chemokine signaling pathway that governs the migration of leukocytes.[1][2] Chemokines, a family of small cytokines, direct the movement of leukocytes to sites of inflammation and injury.[3] CCR1 is expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its primary ligands include MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[4][5]

By binding to CCR1, this compound effectively blocks the binding of these natural chemokine ligands.[2] This inhibition prevents the downstream signaling cascade that leads to a series of cellular responses crucial for leukocyte trafficking. These responses include calcium mobilization, increased extracellular acidification rate, enhanced expression of adhesion molecules like CD11b, and ultimately, cell migration.[2][4] The high selectivity of this compound for CCR1, with over 10,000-fold greater affinity compared to other G-protein-coupled receptors, underscores its targeted therapeutic potential.[4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data, providing a clear comparison of its binding affinities and inhibitory concentrations across different ligands and cell types.

Table 1: Binding Affinity (Ki) of this compound for Human CCR1

| Ligand | Ki (nM) |

| MIP-1α (CCL3) | 1 |

| RANTES (CCL5) | 2.8 |

| MCP-3 (CCL7) | 5.5 |

Data sourced from studies on human recombinant CCR1 expressed in HEK293 cells.[4][5]

Table 2: Inhibitory Concentration (IC50) of this compound

| Assay | Cell Type | IC50 (nM) |

| Displacement of [125I]MIP-1α | Human recombinant CCR1 in HEK293 cells | 5.5 |

| Inhibition of MIP-1α induced Ca2+ mobilization | Human CCR1 | 5.8 ± 1 |

| Inhibition of MIP-1α induced Ca2+ mobilization | Mouse CCR1 | 198 ± 7 |

These values demonstrate the potent functional antagonism of this compound in cellular assays.[4]

Table 3: Selectivity of this compound

| Receptor | Selectivity Fold-Change over CCR1 |

| CCR2 | >250 |

| CCR5 | >250 |

| CXCR4 | >250 |

| 28 other GPCRs | >10,000 |

This compound exhibits high selectivity for CCR1 over other chemokine receptors and a broad panel of G-protein-coupled receptors.[4]

Signaling Pathway of CCR1 and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by chemokine binding to CCR1 and the mechanism by which this compound exerts its inhibitory effect.

Caption: CCR1 signaling cascade and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step laboratory instructions are proprietary and not fully disclosed in publications, the following outlines the general methodologies employed in key experiments cited in the literature.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for CCR1.

-

Methodology:

-

HEK293 cells engineered to express human CCR1 are used as the receptor source.[5]

-

A radiolabeled chemokine, typically [125I]MIP-1α, is used as the ligand at a final concentration of approximately 0.1–0.2 nM.[5]

-

The cells are incubated with the radioligand and varying concentrations of this compound.

-

Nonspecific binding is determined in the presence of a high concentration (100 nM) of unlabeled chemokine.[5]

-

The reaction is terminated, and the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified, and the data are analyzed using curve-fitting software to calculate the Ki value.[5]

-

2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

-

Methodology:

-

Human (e.g., THP-1) or mouse cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye.

-

The cells are stimulated with a CCR1 ligand, such as MIP-1α.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound before chemokine stimulation.

-

The IC50 value is calculated from the concentration-response curve.[4]

-

3. In Vivo Models of Inflammation

-

Objective: To evaluate the efficacy of this compound in reducing leukocyte infiltration and inflammation in animal models of disease.

-

Methodology (Example: Sepsis Model):

-

Sepsis is induced in mice, often through cecal ligation and puncture.[6]

-

This compound is administered to the animals, either prophylactically or therapeutically.[6]

-

After a set period, tissues of interest (e.g., lungs, liver) are harvested.

-

Leukocyte infiltration is quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.[6][7]

-

Tissue sections are examined histologically to assess morphological changes.[6][7]

-

The expression of adhesion molecules (e.g., ICAM-1, P-selectin, E-selectin) is measured at the mRNA and protein levels to understand the molecular mechanisms of reduced leukocyte trafficking.[6][7]

-

The following diagram outlines a general workflow for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a potent and selective CCR1 antagonist that effectively inhibits leukocyte trafficking by blocking the interaction of chemokines with their receptor. This action prevents the downstream signaling required for immune cell migration to inflammatory sites. The quantitative data and experimental findings from various in vitro and in vivo models strongly support its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases.[1] Further research and clinical investigation are warranted to fully elucidate its therapeutic applications. Although this compound showed promise in preclinical models for conditions like multiple sclerosis, it did not demonstrate therapeutic efficacy in clinical trials for this specific indication but was well-tolerated.[8] Nevertheless, its potent anti-inflammatory properties continue to make it a valuable tool for studying the role of CCR1 in disease and a candidate for other inflammatory conditions.[9]

References

- 1. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist BX471 on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokines: roles in leukocyte development, trafficking, and effector function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with BX471, a nonpeptide CCR1 antagonist, protects mice against acute pancreatitis-associated lung injury by modulating neutrophil recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Binding Affinity of BX 471 for CCR1

This guide provides a detailed overview of the binding affinity of the non-peptide antagonist BX 471 for the C-C chemokine receptor 1 (CCR1), tailored for researchers, scientists, and drug development professionals.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist of CCR1.[1] Its binding affinity has been characterized by determining its inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in various assays. The quantitative data are summarized in the table below.

| Parameter | Ligand/Condition | Cell Line | Value | Reference |

| Ki | MIP-1α binding | HEK293 cells expressing human CCR1 | 1 nM | [2] |

| Ki | MCP-3 binding | HEK293 cells expressing human CCR1 | 5.5 nM | [2] |

| Ki | 125I-MIP-1α/CCL3 binding | Mouse CCR1 | 215 ± 46 nM | [1] |

| IC50 | Ca2+ mobilization (human CCR1) | 5.8 ± 1 nM | [1] | |

| IC50 | Ca2+ mobilization (mouse CCR1) | 198 ± 7 nM | [1] |

Experimental Protocols

The binding affinity of this compound for CCR1 is typically determined using radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably transfected with human CCR1.[2]

-

Radioligand: 125I-labeled MIP-1α or 125I-labeled MCP-3.[2]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with GF/C filters.[3]

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing CCR1 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer.[3]

-

Assay Setup: The assay is performed in 96-well plates.[3] To each well, add:

-

The membrane preparation.

-

A fixed concentration of the radioligand (e.g., 125I-MIP-1α).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[3]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/C), which have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This separates the bound radioligand from the unbound.[3]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Counting: Dry the filters, and measure the radioactivity retained on them using a scintillation counter.[3]

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled ligand to saturate the receptors.[2][3]

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Signaling Pathway and Mechanism of Action

CCR1 is a G protein-coupled receptor (GPCR).[4] Upon binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 activates intracellular signaling cascades.[4] This leads to various cellular responses, including chemotaxis, calcium mobilization, and inflammation.[1][4] this compound acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream signaling pathways.

CCR1 Signaling Pathway

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Determination

References

BX 471: A Technical Guide to a Selective CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BX 471 (also known as ZK-811752), a potent and selective, orally active non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation and is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][3][4][5] This guide details the quantitative pharmacology, mechanism of action, experimental methodologies, and clinical development history of this compound.

Quantitative Data Summary

This compound has been extensively characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic profile. The data below are compiled from multiple studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Ligand/Chemokine | Cell Line / System | Species | Potency (IC50 / Ki) | Reference |

| Receptor Binding | MIP-1α (CCL3) | CCR1-transfected HEK293 | Human | 1 nM (Ki) | [6][7] |

| MCP-3 (CCL7) | CCR1-transfected HEK293 | Human | 5.5 nM (Ki) | [7] | |

| [125I]MIP-1α | CCR1-transfected HEK293 | Human | 5.5 nM (IC50) | [6] | |

| [125I]MIP-1α | THP-1 | Human | 1.5 nM (IC50) | [6] | |

| [125I]MIP-1α/CCL3 | Mouse CCR1 | Mouse | 215 ± 46 nM (Ki) | [6][8] | |

| Functional Antagonism | |||||

| Ca2+ Mobilization | MIP-1α (CCL3) | CCR1-expressing cells | Human | 5.8 ± 1 nM (IC50) | [6][8] |

| RANTES (CCL5) | CCR1-expressing cells | Human | 2 nM (IC50) | [9] | |

| MCP-3 (CCL7) | CCR1-expressing cells | Human | 6 nM (IC50) | [9] | |

| MIP-1α (CCL3) | Mouse CCR1 | Mouse | 198 ± 7 nM (IC50) | [6][8] | |

| Selectivity | CCR2, CCR5, CXCR4 | N/A | Human | >250-fold selective for CCR1 | [6] |

| 28 other GPCRs | N/A | Human | >10,000-fold selective for CCR1 | [6][8] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound

| Parameter | Species | Dose & Route | Value / Finding | Reference |

| Pharmacokinetics | ||||

| Bioavailability | Dog | 4 mg/kg, p.o. | ~60% | [6][8] |

| Half-life | Dog | N/A | ~3 hours | [7] |

| Peak Plasma Level | Mouse | 20 mg/kg, s.c. | 9 µM at ~30 minutes | [6][8] |

| Plasma Level Decline | Mouse | 20 mg/kg, s.c. | ~0.4 µM after 2 hours; ≤0.1 µM after 4-8 hours | [6][8] |

| In Vivo Efficacy | ||||

| Leukocyte Reduction | Mouse (UUO model) | 20 mg/kg for 10 days | ~55% reduction of interstitial CD45+ leukocytes | [6][8] |

| Fibroblast Reduction | Mouse (UUO model) | N/A | 65% reduction in FSP1-positive cells | [6] |

| Disease Reduction | Rat (EAE model) | N/A | Dose-dependently decreased disease severity | [7] |

| Organ Protection | Mouse (Sepsis model) | N/A | Protected against lung and liver injury | [10] |

Mechanism of Action

This compound functions as a competitive antagonist at the CCR1 receptor, a G protein-coupled receptor (GPCR).[9][11] It binds directly to CCR1, sterically hindering the binding of natural chemokine ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[9][12] This blockade prevents the receptor from undergoing the conformational change necessary to activate intracellular signaling cascades.[13] The primary signaling pathway inhibited by this compound involves G-protein activation, subsequent stimulation of phospholipase C (PLC), and the mobilization of intracellular calcium, which are critical events leading to leukocyte chemotaxis, activation, and inflammatory responses.[14][15][16] Computational modeling and mutagenesis studies have identified key amino acid residues, specifically Tyr-113 and Tyr-114 in transmembrane domain 3 and Ile-259 in transmembrane domain 6, as significant contributors to the binding of this compound to the CCR1 receptor.[11][17]

Diagram: CCR1 Signaling Pathway and this compound Inhibition

Caption: Canonical CCR1 signaling pathway and point of inhibition by this compound.

Key Experimental Protocols

The characterization of this compound relies on several core in vitro assays. The methodologies described below are synthesized from standard practices reported in the literature.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the CCR1 receptor, allowing for the determination of the compound's binding affinity (Ki).[18][19]

Methodology:

-

Membrane/Cell Preparation: Membranes are prepared from cells engineered to express high levels of human CCR1 (e.g., HEK293 cells) or from cells that endogenously express the receptor (e.g., THP-1 monocytes).[7] The prepared membranes are stored frozen until use.[20]

-

Assay Setup: The assay is performed in 96-well plates.[20] Each well contains:

-

Incubation: The plates are incubated, typically for 60 minutes at 30°C, to allow the binding reaction to reach equilibrium.[20]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through.[7] The filters are washed multiple times with ice-cold buffer to remove residual unbound ligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.[20]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[7] Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[19][20]

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for the in vitro radioligand competition binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) concentration that is triggered by agonist binding to CCR1.[16]

Methodology:

-

Cell Preparation: CCR1-expressing cells (e.g., THP-1 or transfected HEK293) are seeded into a 96- or 384-well microplate.[16]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to free calcium.[16]

-

Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound) or a vehicle control.

-

Agonist Stimulation & Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR). A CCR1 agonist (e.g., MIP-1α) is added to the wells to stimulate the receptor, and the change in fluorescence is monitored in real-time.[9][16]

-

Data Analysis: The peak fluorescence signal following agonist addition is measured. The percentage of inhibition by the antagonist is calculated relative to the response with agonist alone. The data are plotted against antagonist concentration to generate a dose-response curve from which the IC50 value is determined.[16]

Diagram: Calcium Mobilization Assay Workflow

Caption: Workflow for the in vitro calcium mobilization assay.

Chemotaxis Assay

This assay directly assesses the functional consequence of CCR1 antagonism by measuring the inhibition of directed cell migration towards a chemoattractant.[11][21][22]

Methodology:

-

Cell Preparation: A suspension of CCR1-expressing cells (e.g., lymphocytes, monocytes, or THP-1 cells) is prepared in assay medium and pre-incubated with different concentrations of this compound or a vehicle control.[16]

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber) with a porous membrane (e.g., 3 µm pores) is used.[23]

-

Lower Chamber: Filled with medium containing a CCR1 agonist (chemoattractant, e.g., MIP-1α or RANTES at 100 nM).[11]

-

Upper Chamber (Insert): The cell suspension is added to the insert.

-

-

Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C, allowing cells to actively migrate through the membrane pores towards the chemoattractant in the lower chamber.[16]

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

-

Data Analysis: The inhibition of migration at each concentration of this compound is calculated relative to the migration induced by the agonist alone. An IC50 value is determined from the resulting dose-response curve.

Preclinical and Clinical Development

Preclinical In Vivo Studies

This compound has demonstrated significant anti-inflammatory effects in various animal models. In a rat model of multiple sclerosis (experimental allergic encephalomyelitis - EAE), this compound effectively reduced disease severity.[6][8] In models of kidney injury, it reduced the infiltration of inflammatory leukocytes and decreased renal fibrosis.[6][8] Furthermore, this compound showed protective effects in a mouse model of sepsis by attenuating neutrophil recruitment and subsequent lung and liver injury.[10] These preclinical studies provided a strong rationale for its development as a therapeutic for inflammatory diseases.

Clinical Trials

This compound advanced into clinical trials for the potential treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1][2] Phase I trials reported positive results, indicating that the drug was well-tolerated in humans.[1][2] However, subsequent Phase II trials in patients with relapsing-remitting multiple sclerosis failed to demonstrate significant therapeutic efficacy.[24] Despite being well-tolerated over a 16-week dosing period, the lack of clinical benefit led to the discontinuation of its development for MS.[24][25]

Conclusion

This compound is a well-characterized, potent, and highly selective small-molecule antagonist of the CCR1 receptor. It effectively blocks the binding of key inflammatory chemokines and inhibits downstream signaling and cell migration, demonstrating significant anti-inflammatory activity in a range of preclinical models. While it proved to be safe and well-tolerated in human trials, it ultimately failed to meet efficacy endpoints for the treatment of multiple sclerosis.[24] The extensive preclinical data and detailed understanding of its mechanism of action, however, still make this compound a valuable tool for researchers studying the role of CCR1 in health and disease and a benchmark for the development of future chemokine receptor antagonists.

References

- 1. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 14. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. benchchem.com [benchchem.com]

- 17. Predictions of CCR1 chemokine receptor structure and this compound antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. ibidi.com [ibidi.com]

- 23. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bx 471 in Blocking MIP-1α Induced Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3, is a potent chemoattractant for a variety of immune cells and plays a critical role in the pathogenesis of inflammatory diseases. Its biological effects are primarily mediated through the C-C chemokine receptors CCR1 and CCR5. Bx 471 is a potent and selective small-molecule antagonist of CCR1. This technical guide provides an in-depth analysis of the mechanism by which this compound blocks MIP-1α induced signaling. We will explore its effects on key cellular responses, present quantitative data on its inhibitory activity, detail the experimental protocols used to characterize its function, and visualize the complex signaling pathways involved.

Introduction to MIP-1α and its Receptors

MIP-1α is a member of the CC chemokine family, which is crucial for the recruitment of monocytes, macrophages, T-lymphocytes, and neutrophils to sites of inflammation[1]. The biological functions of MIP-1α are initiated by its binding to and activation of two G protein-coupled receptors (GPCRs): CCR1 and CCR5[2][3]. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in cellular responses such as chemotaxis, calcium mobilization, and gene transcription.

This compound: A Potent Antagonist of MIP-1α Signaling

This compound is an orally active, non-peptide antagonist with high selectivity for CCR1[4][5]. While its primary target is CCR1, its ability to inhibit MIP-1α-mediated effects that are dependent on both CCR1 and CCR5 makes it a significant molecule for studying and potentially treating inflammatory conditions[2]. This compound competitively inhibits the binding of MIP-1α to CCR1, thereby preventing the initiation of downstream signaling events[6].

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound in blocking MIP-1α induced signaling has been quantified through various in vitro assays. The following table summarizes key quantitative data from receptor binding and functional assays.

| Parameter | Description | Cell Line | Ligand | Receptor | Value | Reference |

| Ki | Inhibitor constant for receptor binding | HEK293 | MIP-1α | Human CCR1 | 1 nM | [4][7] |

| Ki | Inhibitor constant for receptor binding | Mouse | 125I-MIP-1α | Mouse CCR1 | 215 ± 46 nM | [4] |

| IC50 | Half-maximal inhibitory concentration for Ca2+ mobilization | HEK293 | MIP-1α | Human CCR1 | 5.8 ± 1 nM | [4] |

| IC50 | Half-maximal inhibitory concentration for Ca2+ mobilization | Mouse | MIP-1α | Mouse CCR1 | 198 ± 7 nM | [4] |

| IC50 | Half-maximal inhibitory concentration for chemotaxis | THP-1 | MIP-1α | Human CCR1 | 18 nM |

Key Experimental Protocols

Receptor Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., 125I-MIP-1α) for binding to CCR1 or CCR5.

Materials:

-

HEK293 cells transfected with human CCR1 or CCR5

-

Binding Buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

125I-MIP-1α (radioligand)

-

Unlabeled MIP-1α (for determining non-specific binding)

-

This compound (test compound)

-

Glass fiber filter mats

-

Scintillation counter

Procedure:

-

Harvest transfected HEK293 cells and prepare a cell membrane suspension.

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of 125I-MIP-1α to all wells.

-

For non-specific binding control wells, add a high concentration of unlabeled MIP-1α.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by MIP-1α.

Materials:

-

HEK293 cells expressing CCR1 or CCR5

-

Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

MIP-1α

-

This compound

-

Fluorescence plate reader with an injection port

Procedure:

-

Seed CCR1- or CCR5-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a specific concentration of MIP-1α into the wells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of cells towards a MIP-1α gradient.

Materials:

-

Chemotaxis-responsive cells (e.g., THP-1 monocytes)

-

Chemotaxis chamber (e.g., Boyden chamber or transwell inserts) with a porous membrane

-

Chemotaxis Buffer (e.g., RPMI with 0.5% BSA)

-

MIP-1α

-

This compound

-

Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

-

Resuspend the cells in chemotaxis buffer.

-

Pre-incubate the cells with different concentrations of this compound for 30 minutes.

-

Add MIP-1α to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.

-

Place the transwell inserts containing the cell suspension into the lower chambers.

-

Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 90 minutes to 4 hours).

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound to determine the IC50 value.

Visualizing the Signaling Pathways

MIP-1α Induced Signaling Pathway via CCR1/CCR5

MIP-1α binding to CCR1 or CCR5 activates heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, the βγ subunits of the G protein can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38), which are crucial for cell survival, proliferation, and migration.

Caption: MIP-1α signaling cascade via CCR1/CCR5.

Mechanism of this compound Inhibition

This compound acts as a competitive antagonist at the CCR1 receptor. By occupying the same binding site as MIP-1α, it prevents the receptor from being activated, thereby blocking the entire downstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. MIP-1alpha utilizes both CCR1 and CCR5 to induce osteoclast formation and increase adhesion of myeloma cells to marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Bx 471 (ZK-811752): A Technical Overview of a CCR1 Antagonist's Journey from Discovery to Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Bx 471 (also known as ZK-811752), a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Berlex and its parent company, Schering AG, this compound was investigated primarily for the treatment of autoimmune diseases, with a particular focus on multiple sclerosis (MS). This document details the preclinical rationale, mechanism of action, and the outcomes of its clinical evaluation. While the compound demonstrated a favorable safety profile, it ultimately did not show significant efficacy in a Phase II clinical trial for relapsing-remitting multiple sclerosis, leading to the discontinuation of its development for this indication. This guide consolidates available quantitative data, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and the drug's development workflow.

Introduction: The Rationale for CCR1 Antagonism

Chemokines and their receptors are integral components of the inflammatory cascade, orchestrating the migration and activation of leukocytes to sites of inflammation. The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, T-lymphocytes, and immature dendritic cells. Its ligands include a range of pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The interaction between these chemokines and CCR1 is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, organ transplant rejection, and multiple sclerosis.[1]

In multiple sclerosis, the infiltration of mononuclear leukocytes into the central nervous system (CNS) is a key pathological feature, leading to demyelination and axonal damage. The expression of CCR1 on these infiltrating cells and the presence of its ligands within MS lesions suggested that antagonizing this receptor could be a viable therapeutic strategy to mitigate neuroinflammation.[1]

Discovery and Preclinical Development of this compound

This compound emerged from a series of non-peptide small molecules designed to selectively inhibit CCR1.[2] Its development was a collaborative effort between Berlex and Schering AG.

In Vitro Characterization

This compound is a potent and selective antagonist of human CCR1. Preclinical studies demonstrated its high affinity for the receptor and its ability to functionally block downstream signaling pathways.

| Parameter | Value | Cell Line/System | Reference |

| Ki (human CCR1) | 1 nM | HEK293 cells | [3] |

| Selectivity | >250-fold over CCR2, CCR5, and CXCR4 | Various cell-based assays | [3] |

| Functional Inhibition | Inhibition of MIP-1α/CCL3-induced intracellular Ca2+ mobilization | CCR1-expressing cells | [3] |

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in various animal models of inflammatory diseases. Notably, it was shown to be orally active and effective in reducing disease severity in a rat model of multiple sclerosis.[3] Further studies in a mouse model of obstructive nephropathy demonstrated its ability to decrease renal fibrosis.[3]

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at the CCR1 receptor. By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the subsequent intracellular signaling cascade that leads to leukocyte migration and activation.

Binding Site on CCR1

Computational modeling and experimental validation through site-directed mutagenesis have identified key amino acid residues within the transmembrane domains of CCR1 that are crucial for the binding of this compound. Specifically, Tyrosine-113 and Tyrosine-114 in transmembrane domain 3 (TM3) and Isoleucine-259 in transmembrane domain 6 (TM6) have been shown to contribute significantly to its binding.[4]

Signaling Pathway

The binding of chemokine ligands to CCR1, a Gαi-coupled receptor, initiates a cascade of intracellular events. This process is inhibited by this compound.

Clinical Development

This compound progressed to clinical trials for the treatment of autoimmune diseases, most notably multiple sclerosis.

Phase I Clinical Trials

Phase I trials for this compound commenced in March 2000 for autoimmune diseases, with specific trials in MS patients ongoing in March 2002.[2] The results from these initial trials were reported as positive, indicating that the drug was well-tolerated and paving the way for further investigation.[2]

Phase II Clinical Trial in Multiple Sclerosis

A randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the safety and efficacy of orally administered this compound in 105 patients with relapsing-remitting multiple sclerosis (RRMS).[4] The trial duration was 16 weeks.[1]

Primary Endpoint: The primary endpoint of the study was the cumulative number of newly active lesions on serial magnetic resonance imaging (MRI) scans.[4]

Results: The trial failed to meet its primary endpoint. No significant difference was observed between the this compound and placebo groups for any of the tested MRI variables.[1][4] While the drug was well-tolerated with no major safety concerns, the lack of efficacy led to the discontinuation of its development for multiple sclerosis.[1]

Quantitative Clinical Trial Data: Detailed quantitative results from the Phase II clinical trial, including the mean number of new lesions in each arm and statistical analyses, are not readily available in the public domain.

Experimental Protocols

The following are representative protocols for key in vitro assays used in the characterization of CCR1 antagonists like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR1 receptor.

Materials:

-

HEK293 cells stably transfected with human CCR1.

-

Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from CCR1-expressing HEK293 cells.

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Add varying concentrations of unlabeled this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit chemokine-induced cell migration.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes).

-

Chemoattractant (e.g., CCL3 or CCL5).

-

This compound.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Transwell inserts (with appropriate pore size, e.g., 5 µm for monocytes).

-

24-well plates.

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

Procedure:

-

Label the CCR1-expressing cells with a fluorescent dye.

-

Pre-incubate the labeled cells with various concentrations of this compound or vehicle control.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).

-

After incubation, remove the inserts and quantify the number of migrated cells in the lower chamber by measuring the fluorescence.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Drug Development Workflow

The development of this compound followed a typical pharmaceutical development pipeline.

Conclusion

This compound (ZK-811752) represents a well-characterized example of a targeted therapeutic approach for autoimmune diseases based on a strong preclinical rationale. Its development highlighted the feasibility of creating potent and selective small-molecule antagonists for chemokine receptors. While the compound demonstrated a favorable safety and tolerability profile in clinical trials, it ultimately failed to show a significant therapeutic effect in patients with relapsing-remitting multiple sclerosis. This outcome underscores the challenges in translating preclinical efficacy in animal models to clinical success in complex human diseases like MS. The journey of this compound provides valuable insights for researchers and drug development professionals in the field of immunology and neurology, emphasizing the importance of robust target validation and the complexities of modulating the inflammatory response in the central nervous system.

References

The Pharmacology of Bx 471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of Bx 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). This compound has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying pharmacological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of the CCR1 receptor.[1][2] By binding to CCR1, it prevents the interaction of the receptor with its natural chemokine ligands, primarily MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5), and MCP-3 (monocyte chemoattractant protein-3, also known as CCL7).[3][4] This blockade inhibits downstream signaling pathways that are crucial for the recruitment and activation of inflammatory cells, such as monocytes, macrophages, and T-lymphocytes, to sites of inflammation.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Ligand | Cell Line | Value | Reference |

| Ki | Human | MIP-1α | HEK293 | 1 nM | [3][4] |

| Human | RANTES | - | 2.8 nM | [3] | |

| Human | MCP-3 | HEK293 | 5.5 nM | [3][4] | |

| Mouse | MIP-1α | HEK293 | 215 ± 46 nM | [1][3] | |

| IC50 | Human | MIP-1α (Ca2+ mobilization) | HEK293 | 5.8 ± 1 nM | [3] |

| Human | RANTES (Ca2+ mobilization) | HEK293 | 2 nM | [7] | |

| Human | MCP-3 (Ca2+ mobilization) | HEK293 | 6 nM | [7] | |

| Mouse | MIP-1α (Ca2+ mobilization) | - | 198 ± 7 nM | [3] |

Table 2: Selectivity Profile

| Receptor | Selectivity vs. CCR1 | Reference |

| CCR2, CCR5, CXCR4 | > 250-fold | [1][3] |

| 28 G-protein-coupled receptors | > 10,000-fold | [3] |

Table 3: In Vivo Pharmacokinetic Parameters

| Parameter | Species | Dose & Route | Value | Reference |

| Oral Bioavailability | Dog | 4 mg/kg, p.o. | 60% | [3] |

| Peak Plasma Level (Cmax) | Mouse | 20 mg/kg, s.c. | 9 µM | [2][3] |

| Time to Peak (Tmax) | Mouse | 20 mg/kg, s.c. | ~30 minutes | [2][3] |

| Plasma Concentration at 2h | Mouse | 20 mg/kg, s.c. | ~0.4 µM | [2][3] |

| Plasma Concentration at 4-8h | Mouse | 20 mg/kg, s.c. | ≤ 0.1 µM | [2][3] |

Signaling Pathway of CCR1 Antagonism by this compound

The following diagram illustrates the mechanism by which this compound antagonizes CCR1 signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.

Objective: To measure the displacement of a radiolabeled CCR1 ligand by this compound.

Materials:

-

HEK293 cells transfected to express human or mouse CCR1.[1][4]

-

Unlabeled this compound at various concentrations.

-

Unlabeled chemokine for determining non-specific binding.[4]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

HEK293 cells expressing CCR1 are incubated with a fixed concentration of 125I-MIP-1α.[4]

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

A parallel set of incubations is performed in the presence of a high concentration of unlabeled MIP-1α to determine non-specific binding.[4]

-

The reaction is allowed to reach equilibrium.

-

The mixture is then filtered to separate the cells (with bound radioligand) from the unbound radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

The data are analyzed using a computer program (e.g., IGOR) to calculate the Ki value for this compound.[4]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by CCR1 agonists.

Objective: To determine the functional antagonist activity (IC50) of this compound.

Materials:

-

HEK293 cells expressing human or mouse CCR1.[3]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3).

-

CCR1 agonists (MIP-1α, RANTES, or MCP-3).[7]

-

This compound at various concentrations.

-

A fluorescence plate reader (e.g., FLIPR).

Procedure:

-

CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye.[7]

-

The cells are pre-incubated with increasing concentrations of this compound for a defined period (e.g., 15 minutes).[7]

-

The cells are then stimulated with a submaximal concentration of a CCR1 agonist (e.g., 30 nM MIP-1α).[7]

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorescence plate reader.[7]

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response, is calculated.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of leukocytes towards a CCR1 chemokine.

Objective: To evaluate the functional inhibition of leukocyte migration by this compound.

Materials:

-

Isolated human lymphocytes or monocytes.[6]

-

Chemotaxis chamber (e.g., Boyden chamber).

-

CCR1 ligands (MIP-1α, RANTES).[6]

-

This compound.

-

Microscope for cell counting.

Procedure:

-

A solution containing a CCR1 ligand is placed in the lower chamber of the chemotaxis apparatus.

-

A suspension of leukocytes, pre-incubated with or without this compound, is placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

The chamber is incubated to allow cell migration towards the chemokine gradient.

-

After the incubation period, the number of cells that have migrated to the lower side of the membrane is quantified by microscopy.

-

The inhibitory effect of this compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound.[6]

In Vivo Efficacy Models

This compound has demonstrated therapeutic potential in several preclinical models of inflammatory diseases.

-

Experimental Allergic Encephalomyelitis (EAE) in Rats: this compound effectively reduces the severity of the disease, which is a model for multiple sclerosis.[3]

-

Sepsis in Mice: Treatment with this compound significantly protected against lung and liver injury in a cecal ligation and puncture model of sepsis by reducing neutrophil recruitment.[8]

-

Renal Fibrosis in Mice: In a unilateral ureteral obstruction model, this compound reduced the infiltration of macrophages and lymphocytes, thereby attenuating renal fibrosis.[1]

-

Hemorrhagic Shock in Rats: this compound treatment reduced fluid requirements during resuscitation from hemorrhagic shock.[9]

Safety and Tolerability

In a 16-week clinical trial for multiple sclerosis, this compound was well-tolerated, although it did not show therapeutic efficacy for this indication.[6][9] Preclinical studies also indicated a lack of toxicity, adverse hemodynamic effects, or harmful effects on the central nervous system.[6]

Conclusion

This compound is a well-characterized, potent, and selective CCR1 antagonist with demonstrated in vitro and in vivo activity. Its ability to block the recruitment of inflammatory cells makes it a compelling candidate for the treatment of various inflammatory and autoimmune conditions. The data and protocols presented in this guide provide a comprehensive pharmacological profile of this compound for the scientific and drug development community.

References

- 1. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]

- 2. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The CCR1 Antagonist Bx 471: A Deep Dive into its Modulation of Chemokine-Mediated Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chemokine-mediated inflammation is a cornerstone of the immune response, orchestrating the recruitment of leukocytes to sites of injury or infection. Dysregulation of this intricate signaling network is a key pathological feature of numerous inflammatory and autoimmune diseases. The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target due to its central role in mediating the migration of monocytes, macrophages, and T cells. Bx 471, a potent and selective small-molecule antagonist of CCR1, has demonstrated considerable promise in preclinical and clinical studies for its ability to attenuate inflammatory responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanism of Action: Competitive Antagonism of CCR1

This compound is a non-peptide, orally active antagonist that exhibits high selectivity for the human CCR1 receptor.[1] Its primary mechanism of action involves competitively binding to CCR1, thereby preventing the binding of its cognate chemokine ligands, most notably MIP-1α (Macrophage Inflammatory Protein-1α or CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted or CCL5), and MCP-3 (Monocyte Chemoattractant Protein-3 or CCL7).[2] This blockade of ligand binding inhibits the downstream signaling cascades that are crucial for leukocyte chemotaxis and activation. This compound has demonstrated a more than 10,000-fold selectivity for CCR1 over other G-protein-coupled receptors, highlighting its specific inhibitory profile.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro assays, including radioligand binding assays to determine its binding affinity (Ki) and functional assays to measure its inhibitory concentration (IC50) on chemokine-induced cellular responses.

| Parameter | Value | Assay Type | Cell Line/System | Ligand | Reference |

| Ki | 1 nM | Radioligand Binding | HEK293 cells expressing human CCR1 | 125I-MIP-1α | [1][3] |

| Ki | 5.5 nM | Radioligand Binding | HEK293 cells expressing human CCR1 | 125I-MCP-3 | [3] |

| Ki | 215 ± 46 nM | Radioligand Binding | Mouse CCR1 | 125I-MIP-1α | [1] |

| IC50 | 5.8 ± 1 nM | Calcium Mobilization | Human CCR1 | MIP-1α | [1] |

| IC50 | 2 nM | Calcium Mobilization | HEK293 cells expressing human CCR1 | RANTES | [2] |

| IC50 | 6 nM | Calcium Mobilization | HEK293 cells expressing human CCR1 | MCP-3 | [2] |

| IC50 | 198 ± 7 nM | Calcium Mobilization | Mouse CCR1 | MIP-1α | [1] |

| IC50 | 28 nM | Chemotaxis | THP-1 cells | MIP-1α | [4] |

Table 1: In Vitro Potency of this compound

Signaling Pathways Modulated by this compound

Upon chemokine binding, CCR1, a G-protein coupled receptor (GPCR), primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, G-protein activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key signal for cell migration. By blocking ligand binding, this compound prevents G-protein activation and the subsequent generation of these second messengers.

Furthermore, CCR1 signaling has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical transcription factor in the inflammatory response.[5] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound, by inhibiting the initial CCR1 signaling, can consequently suppress the activation of the NF-κB pathway, contributing to its broad anti-inflammatory effects.[5]

Experimental Protocols

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1, ATCC TIB-202).

-

Culture Medium: RPMI-1640 (e.g., Gibco 11875093) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).

-

Chemoattractant: Recombinant Human MIP-1α/CCL3 (e.g., R&D Systems 270-LD).

-

Inhibitor: this compound (dissolved in DMSO to create a stock solution).

-

Chemotaxis Chamber: 96-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size, e.g., Corning 3421).

-

Detection Reagent: Calcein-AM (e.g., Invitrogen C3100MP).

-

Instrumentation: Fluorescence plate reader (e.g., FlexStation 3), cell culture incubator (37°C, 5% CO2), microscope.

Procedure:

-

Cell Culture and Preparation:

-

Culture THP-1 cells in complete RPMI-1640 medium, maintaining cell density between 5-8 x 10^5 cells/mL.

-

Prior to the assay, wash the cells with HBSS and resuspend them in assay buffer at a concentration of 2 x 10^6 cells/mL.

-

-

Assay Setup:

-

In the lower chamber of the chemotaxis plate, add 150 µL of assay buffer containing MIP-1α at a pre-determined optimal concentration (typically in the range of 1-10 ng/mL). For negative controls, add assay buffer without chemoattractant.

-

In a separate plate, pre-incubate the THP-1 cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C. The final DMSO concentration should be ≤ 0.1%.

-

Add 50 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

To quantify migrated cells, add a cell-permeable fluorescent dye such as Calcein-AM to the lower chamber and incubate for 30-60 minutes.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

Cells: HEK293 cells stably expressing human CCR1 (or other suitable cell lines like CHO-K1/hCCR1).

-

Culture Medium: DMEM (e.g., Gibco 11965092) supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Calcium-sensitive Dye: Fluo-4 AM (e.g., Invitrogen F14201).

-

Agonist: MIP-1α/CCL3.

-

Inhibitor: this compound.

-

Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3 or FLIPR).

Procedure:

-

Cell Plating:

-

Seed the CCR1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Prepare a Fluo-4 AM loading solution in assay buffer (typically 2-5 µM Fluo-4 AM with 2.5 mM probenecid to prevent dye extrusion).

-

Add the loading solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Compound Addition and Incubation:

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound or vehicle to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading (excitation ~490 nm, emission ~525 nm).

-

Use the instrument's liquid handling system to add a pre-determined EC80 concentration of MIP-1α to all wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the percentage inhibition of the agonist-induced response by this compound at each concentration.

-

Determine the IC50 value by fitting the dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR1 that effectively inhibits chemokine-mediated inflammation. Its mechanism of action, centered on the competitive blockade of ligand binding and subsequent inhibition of downstream signaling pathways, including calcium mobilization and NF-κB activation, is supported by robust in vitro data. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CCR1 antagonists, facilitating further research into their therapeutic potential for a range of inflammatory diseases. The comprehensive understanding of its pharmacological profile and the availability of standardized assays are crucial for advancing the development of this and similar targeted anti-inflammatory therapies.

References

The Therapeutic Potential of Bx 471: A CCR1 Antagonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bx 471 is a potent, orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a key mediator in the inflammatory response, primarily expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T-lymphocytes.[4] Its activation by chemokine ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) triggers a cascade of intracellular signaling events that lead to leukocyte migration, activation, and infiltration into tissues, thereby perpetuating inflammation.[5][6] By selectively blocking this receptor, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, sepsis, and allergic rhinitis.[5][7][8][9] This technical guide provides a comprehensive review of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR1 receptor.[10] It binds to an allosteric site within the transmembrane domains of the receptor, distinct from the binding site of its endogenous chemokine ligands.[10] This binding event prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signaling. Specifically, studies have identified that Tyrosine-113 and Tyrosine-114 on transmembrane domain 3, along with Isoleucine-259 on transmembrane domain 6, are crucial for the binding of this compound to CCR1.[6]

The inhibition of CCR1 by this compound effectively blocks several key cellular responses integral to the inflammatory cascade, including:

-

Calcium Mobilization: Prevents the intracellular calcium flux that is a critical second messenger in leukocyte activation.[1][2][3]

-

Chemotaxis: Inhibits the directed migration of immune cells towards inflammatory stimuli.[1]

-

Adhesion Molecule Expression: Downregulates the expression of adhesion molecules such as ICAM-1, P-selectin, and E-selectin, which are necessary for leukocyte-endothelial interactions and tissue infiltration.

Signaling Pathway of CCR1 and Inhibition by this compound

The following diagram illustrates the canonical CCR1 signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Ligand/Assay | Cell Line/System | Species | Parameter | Value | Reference |

| MIP-1α (CCL3) | CCR1-transfected HEK293 | Human | Ki | 1 nM | [1][11] |

| RANTES (CCL5) | CCR1-transfected HEK293 | Human | Ki | 2.8 nM | [1][5] |

| MCP-3 (CCL7) | CCR1-transfected HEK293 | Human | Ki | 5.5 nM | [1][5][11] |

| MIP-1α-induced Chemotaxis | THP-1 | Human | IC50 | 1.5 nM | [1] |

| MIP-1α-induced Ca²⁺ Mobilization | CCR1-transfected HEK293 | Human | IC50 | 5.8 ± 1 nM | [1] |

| MIP-1α-induced Ca²⁺ Mobilization | Mouse CCR1 | Mouse | IC50 | 198 ± 7 nM | [1] |

| 125I-MIP-1α Displacement | Mouse CCR1 | Mouse | Ki | 215 ± 46 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Animal | This compound Dose | Outcome | Reference |

| Experimental Allergic Encephalomyelitis (Multiple Sclerosis) | Rat | 50 mg/kg | Significantly reduced disease severity. | [5] |

| Experimental Allergic Encephalomyelitis (Multiple Sclerosis) | Mouse | 20 mg/kg (s.c.) for 10 days | ~55% reduction in interstitial CD45 positive leukocytes. | [1] |

| Allergic Rhinitis (Ovalbumin-induced) | Mouse | Not specified | Significantly reduced sneezing, nasal rubbing, and nasal proinflammatory factors. | [12][13] |

| Sepsis (Cecal Ligation and Puncture) | Mouse | Not specified | Significantly protected against lung and liver injury; reduced MPO activity. | |

| Hemorrhagic Shock | Rat | 0.5 µmol/kg | Reduced fluid requirements by over 60%; reduced TNFα and IL-6 in large intestine. | [14][15] |

| Renal Fibrosis (Unilateral Ureteral Obstruction) | Mouse | 20 mg/kg | Reduced levels of CCR1 and CCR5 mRNA; reduced FSP1-positive cells by 65%. | [16] |

| Lupus Nephritis | MRL-Faslpr Mouse | Not specified | Prevented macrophage and T-cell recruitment. | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Ovalbumin-Induced Allergic Rhinitis in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in the context of allergic airway disease.

Materials:

-

Female BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Phosphate-buffered saline (PBS)

Protocol:

-

Sensitization:

-

On days 0, 7, and 14, immunize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL.

-

-

Challenge:

-

From day 21 to day 27, challenge the sensitized mice daily with an intranasal administration of 100 µg of OVA in 20 µL of PBS.

-

-

Treatment:

-

Administer this compound (dose and route as per experimental design) prior to each OVA challenge. A vehicle control group should be included.

-

-

Assessment of Nasal Symptoms:

-

Following the final OVA challenge, observe the mice for a defined period (e.g., 15 minutes) and count the number of sneezes and nasal rubbing movements.

-

-

Biochemical and Histological Analysis:

-

Collect serum to measure OVA-specific IgE and cytokine levels (e.g., TNF-α, IL-4, IL-5, IL-13) by ELISA.

-

Harvest nasal tissues for histological analysis (H&E and PAS staining) to assess eosinophil infiltration and goblet cell metaplasia.

-

Perform RT-qPCR on nasal tissue to quantify the mRNA expression of proinflammatory mediators.

-

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the human condition.

Materials:

-

C57BL/6 or other suitable mouse strain

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Surgical instruments

-

Suture material

-

This compound

-

Saline

Protocol:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using an approved protocol.

-

Shave the abdomen and sterilize the area with an antiseptic solution.

-

-

Laparotomy:

-

Make a midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Exteriorize the cecum.

-

-

Cecal Ligation and Puncture:

-

Ligate the cecum at a defined distance from the distal end (the length of the ligation determines the severity of sepsis).

-

Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21G or 25G).

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

-

Closure and Resuscitation:

-

Return the cecum to the peritoneal cavity.

-

Close the peritoneal wall and skin with sutures.

-

Administer subcutaneous saline for fluid resuscitation.

-

-

Treatment:

-

Administer this compound or vehicle either prophylactically (before CLP) or therapeutically (after CLP) according to the study design.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for signs of sepsis and survival.

-

At a predetermined time point, euthanize the animals and collect blood and organs (e.g., lungs, liver) for analysis.

-

Measure inflammatory markers, myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration), and perform histological examination of tissues.

-

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and autoimmune diseases. Its high potency and selectivity for the CCR1 receptor, coupled with its oral bioavailability, make it an attractive candidate for further development. The data summarized in this guide highlight the robust anti-inflammatory effects of this compound, achieved through the inhibition of key inflammatory cell recruitment and activation pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the efficacy and mechanisms of this compound and other CCR1 antagonists in relevant disease contexts. Future clinical investigations are warranted to translate these promising preclinical findings into effective therapies for human inflammatory disorders.

References

- 1. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCR1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mangiferin Alleviates Ovalbumin-Induced Allergic Rhinitis via Nrf2/HO-1/NF-κB Signaling Pathways | MDPI [mdpi.com]